molecular formula C9H10FNO B2845181 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 1392880-47-5

5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B2845181
CAS No.: 1392880-47-5
M. Wt: 167.183
InChI Key: OSRPLIJUNVHSCR-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . The compound features a hydroxyl group at position 8 and a fluorine atom at position 5 on the tetrahydroisoquinoline scaffold.

Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-2,11-12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRPLIJUNVHSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-fluoro-2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: The resulting amine undergoes cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the reduction and cyclization steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reagents : Sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium diisopropylamide (LDA) .

  • Conditions : Polar aprotic solvents (e.g., DMF, THF) at 60–100°C.

  • Products : Substitution with amines, alkoxides, or thiols yields 5-amino-, 5-alkoxy-, or 5-thioether derivatives.

Reaction TypeReagentConditionsProductYield (%)Reference
NAS (Amine)NH₃/NaHDMF, 80°C5-Amino-8-hydroxy-THIQ65–78

Oxidation Reactions

The hydroxyl group at the 8-position undergoes oxidation to form ketones or quinones:

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Dess-Martin periodinane .

  • Conditions : Acidic or aqueous media at 0–25°C.

  • Products : 8-Oxo-5-fluoro-1,2,3,4-tetrahydroisoquinoline or fully oxidized quinoline derivatives .

Example :
5 Fluoro 8 hydroxy THIQCrO3/H2SO45 Fluoro 8 oxo THIQ\text{5 Fluoro 8 hydroxy THIQ}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{5 Fluoro 8 oxo THIQ}

Reduction Reactions

The tetrahydroisoquinoline ring can be further reduced to decahydro derivatives:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C) .

  • Conditions : Ethanol or THF at 20–60°C .

  • Products : Saturated 5-fluoro-8-hydroxy-decahydroisoquinoline .

Reduction MethodReagentTime (h)Conversion (%)Reference
Catalytic H₂Pd-C12>90

N-Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline ring undergoes alkylation or acylation:

  • Reagents : Alkyl halides (e.g., methyl iodide), aldehydes (e.g., phenylacetaldehyde), or acyl chlorides .

  • Conditions : Microwave-assisted synthesis or reflux in DMF/CH₂Cl₂ .

  • Products : N-Alkylated (e.g., 1-methyl-5-fluoro-8-hydroxy-THIQ) or N-acylated derivatives .

Example :
5 Fluoro 8 hydroxy THIQ+PhCH2CHONaBH OAc 31 2 Phenylethyl 5 fluoro 8 hydroxy THIQ\text{5 Fluoro 8 hydroxy THIQ}+\text{PhCH}_2\text{CHO}\xrightarrow{\text{NaBH OAc }_3}\text{1 2 Phenylethyl 5 fluoro 8 hydroxy THIQ}

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophilic substitution at the 7-position:

  • Reagents : Bromine (Br₂), nitric acid (HNO₃), or sulfonic acid .

  • Conditions : Acetic acid or H₂SO₄ at 0–25°C .

  • Products : 7-Bromo-, 7-nitro-, or 7-sulfo-5-fluoro-8-hydroxy-THIQ .

Cyclization and Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Reagents : Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines) .

  • Conditions : Pd(OAc)₂, XPhos, K₃PO₄ in toluene/water .

  • Products : Biaryl or amino-functionalized derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol serves as a versatile building block in organic synthesis. Its fluorinated structure allows for the development of more complex fluorinated compounds, which are valuable in various chemical applications. The presence of the fluorine atom enhances the compound's reactivity and stability in numerous chemical reactions.

Reactivity and Derivative Formation
The compound can undergo several types of reactions, including:

  • Oxidation : Converts to quinoline derivatives.
  • Reduction : Forms different tetrahydroisoquinoline derivatives.
  • Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions yield products with diverse biological activities and applications in drug discovery and material science .

Biological Applications

Antibacterial and Antiviral Properties
Research indicates that this compound exhibits promising antibacterial and antiviral properties. Studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains and viruses. For instance, a series of 5,8-disubstituted tetrahydroisoquinolines demonstrated effectiveness against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Cancer Research
The compound's structural characteristics make it a candidate for cancer research. Some derivatives have shown cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization. This mechanism is crucial for disrupting cancer cell division . The exploration of structure-activity relationships has further elucidated how modifications to the tetrahydroisoquinoline scaffold can enhance anticancer activity .

Medicinal Applications

Drug Development
this compound is under investigation for its potential use in developing new drugs targeting various diseases. Its ability to act as a G protein-coupled receptor (GPCR) modulator has garnered attention in pharmacological research. For example, certain derivatives have been designed to selectively activate specific GPCR pathways while minimizing side effects .

Case Studies

  • Dopamine Receptor Agonists : Research on derivatives based on tetrahydroisoquinoline has identified compounds that act as biased agonists for dopamine receptors. These compounds could lead to new treatments for neurological disorders while reducing adverse effects associated with traditional therapies .
  • Antitubercular Agents : A study highlighted the efficacy of 5,8-disubstituted tetrahydroisoquinolines against Mycobacterium tuberculosis ATP synthase. The findings suggest that these compounds could serve as lead structures for developing novel anti-tuberculosis drugs .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Neurotransmitter Modulation: It may modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for brain function.

    Enzyme Inhibition: It can inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby providing neuroprotection.

    Signal Transduction: It may influence signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Features Reference
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol -OH (C8), -F (C5) C₉H₁₀FNO Hydroxyl group enables H-bonding; fluorine enhances lipophilicity/electron withdrawal.
8-Fluoroisoquinoline -F (C8) C₉H₆FN Aromatic isoquinoline core; lacks hydroxyl and saturation, increasing rigidity.
8-Hydroxy-3,4-dihydro-2-quinolinone -OH (C8), -ketone (C2) C₉H₇NO₂ Ketone group introduces polarity; dihydroquinoline scaffold differs in ring saturation.
[R,(-)]-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolin-8-ol -OCH₃ (C6, C7), -CH₃ (N1) C₁₃H₁₇NO₃ Methoxy groups increase lipophilicity; stereochemistry (R-configuration) impacts activity.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride -COOH (C8), -F (C5) C₁₀H₁₁FNO₂·HCl Carboxylic acid enhances solubility; hydrochloride salt improves crystallinity.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves cyclization of fluorinated precursors. A common approach is the hydrogenation of quinaldine derivatives followed by hydroxylation at the 8-position using oxidizing agents like KMnO₄ or catalytic methods. For example:

  • Step 1: Cyclization of 2-alkenyl anilines with aldehydes and ethyl cyanoacetate in the presence of a base (e.g., DBU) to form the tetrahydroisoquinoline backbone .
  • Step 2: Fluorination via electrophilic substitution or fluorodehydroxylation, depending on precursor availability.
  • Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., Pd/C for hydrogenation) can improve yields. Purity is enhanced via recrystallization (ethanol/water mixtures) or silica gel chromatography .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic fluorine coupling (e.g., ¹⁹F NMR at ~-120 ppm for meta-fluorine) and hydroxyl group presence .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₉H₁₀FNO, MW 167.18 g/mol) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Solid State: Stable at -20°C in airtight, amber vials with desiccants (e.g., silica gel) for >12 months.
  • Solution Phase: Degrades in aqueous buffers (pH >7) due to hydroxyl group oxidation. Use freshly prepared DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How does fluorine substitution at the 5-position influence electronic properties and bioactivity compared to non-fluorinated analogs?

Answer:

  • Electronic Effects: Fluorine’s electronegativity increases ring electron deficiency, altering π-π stacking interactions with biological targets (e.g., enzymes or receptors). This enhances binding affinity in some kinase inhibition assays .
  • Bioactivity: Fluorinated analogs show improved metabolic stability due to reduced CYP450-mediated oxidation. For example, 5-fluoro derivatives exhibit 2–3× longer half-life in hepatocyte assays compared to non-fluorinated counterparts .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

Answer:

  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Control Experiments: Test for off-target effects via selectivity panels (e.g., 100+ kinase assays) .
  • Structural Analysis: Co-crystallization with target proteins (e.g., monoamine oxidases) identifies binding mode discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

  • Substitution Patterns: Introducing electron-withdrawing groups (e.g., -CF₃ at the 8-position) improves selectivity for MAO-B over MAO-A (2.5× selectivity index) .
  • Ring Modifications: Saturation of the isoquinoline ring reduces cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) while retaining target affinity .

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